N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride
Description
N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride is a sulfonimidoyl fluoride derivative featuring a 3-azidopropylsulfonyl substituent. This compound combines two reactive motifs: a sulfur(VI) fluoride group (SuFEx-compatible) and an azide moiety, enabling dual reactivity in click chemistry applications. The sulfur(VI) fluoride group allows selective conjugation with nucleophiles (e.g., amines, thiols) under mild conditions, while the azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Such bifunctionality positions it as a promising candidate for drug discovery, chemical biology, and bioconjugation strategies.
Properties
Molecular Formula |
C9H11FN4O3S2 |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
3-azido-N-(fluoro-oxo-phenyl-λ6-sulfanylidene)propane-1-sulfonamide |
InChI |
InChI=1S/C9H11FN4O3S2/c10-19(17,9-5-2-1-3-6-9)14-18(15,16)8-4-7-12-13-11/h1-3,5-6H,4,7-8H2 |
InChI Key |
WZDKJSLKPGZIAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=NS(=O)(=O)CCCN=[N+]=[N-])(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride typically involves the reaction of benzenesulfonyl fluoride with 3-azidopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Reduction Reactions: Reducing agents like hydrogen gas and palladium catalysts are commonly used.
Major Products Formed
Substitution Reactions: Products include various sulfonamide or sulfonate derivatives depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding amine derivative.
Scientific Research Applications
N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Drug Discovery: It serves as a precursor for the development of potential therapeutic agents.
Materials Science: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophilic residues in proteins, such as serine or cysteine residues, leading to the formation of covalent adducts . This interaction can inhibit the activity of enzymes or alter protein function, making it useful in various biochemical studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally distinct from other sulfonyl/sulfonimidoyl derivatives. Below is a comparative analysis based on substituents, reactivity, solubility, and applications:
Table 1: Comparative Analysis of Sulfonyl/Sulfonimidoyl Fluorides
Key Findings:
Its dual functionality allows sequential conjugation (e.g., SuFEx followed by CuAAC) for complex biomolecule assembly . PFOS-F lacks click-compatible groups and is primarily used for industrial applications due to its environmental persistence .
Synthesis Complexity: AEBSF is commercially available, while APBSF requires additional protection steps during synthesis .
Biological Applications: Unlike Sch225336 (a bis-sulfone cannabinoid modulator), the azidopropyl-sulfonimidoyl fluoride is tailored for covalent bond formation rather than receptor binding, reflecting divergent therapeutic strategies .
Biological Activity
N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride is a sulfonyl fluoride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Sulfonyl fluorides, including this compound, are known to interact with various biological targets through covalent modifications. These compounds can inhibit specific enzymes, such as fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. Inhibition of FAAH leads to increased levels of endogenous cannabinoids, which can produce significant physiological effects including analgesia and neuroprotection .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the sulfonyl group can enhance the potency and selectivity of these compounds. For instance, the introduction of bulky groups on the phenyl ring has been shown to improve binding affinity and inhibitory activity against FAAH . These modifications allow for better accommodation within the enzyme's catalytic site, leading to more effective inhibition.
Biological Activity and Therapeutic Applications
This compound exhibits several biological activities that make it a candidate for therapeutic applications:
- Analgesic Effects : By inhibiting FAAH, this compound can elevate anandamide levels, which may contribute to pain relief without the psychoactive effects associated with cannabinoid agonists .
- Neuroprotective Properties : Increased anandamide levels have been linked to neuroprotection against amyloid-beta toxicity in Alzheimer's disease models .
- Anti-inflammatory Effects : The compound has potential applications in reducing inflammation through modulation of endocannabinoid signaling pathways .
Case Studies and Research Findings
Several studies have investigated the effects of sulfonyl fluorides similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
